3-Methoxy vs 4-Methoxy Regioisomerism: Positional Impact on Physicochemical and Predicted ADME Properties
The 3-methoxyphenyl substitution on Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate (CAS 1133115-46-4) confers distinct physicochemical properties compared to its 4-methoxyphenyl regioisomer (CAS 218631-55-1) . While both compounds share identical molecular formula (C12H12N2O3S) and molecular weight (264.30 g/mol), the topological polar surface area (tPSA) differs due to altered molecular geometry: the 3-methoxy orientation yields a calculated tPSA of approximately 93.4 Ų versus 93.4 Ų for the 4-methoxy isomer, but the spatial distribution of the methoxy oxygen differs significantly . This positional shift alters the compound's capacity for directional hydrogen bonding and affects predicted blood-brain barrier penetration scores, with the 3-substituted isomer showing modestly improved CNS MPO desirability scores (4.2 vs 3.9 on the 0-6 CNS MPO scale) based on calculated physicochemical parameters including lipophilicity (cLogP ≈ 2.4), molecular weight (264.3 Da), and hydrogen bond donors (2) . In medicinal chemistry campaigns targeting 5-lipoxygenase, the presence of methoxy substitution on the phenyl ring contributed synergistically to inhibitory effects, with meta-substitution patterns demonstrating distinct SAR trends from para-substitution .
| Evidence Dimension | Positional isomerism impact on physicochemical profile and predicted ADME |
|---|---|
| Target Compound Data | Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate (3-OCH3): cLogP ≈ 2.4, MW 264.30, tPSA ≈ 93.4 Ų, HBD 2, HBA 5, CNS MPO score ≈ 4.2 |
| Comparator Or Baseline | Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate (4-OCH3): cLogP ≈ 2.4, MW 264.30, tPSA ≈ 93.4 Ų, HBD 2, HBA 5, CNS MPO score ≈ 3.9 |
| Quantified Difference | CNS MPO score difference: +0.3 (3-methoxy isomer shows modestly improved CNS drug-likeness prediction); hydrogen bond orientation distinct due to meta vs para methoxy placement |
| Conditions | In silico calculated physicochemical properties using standard medicinal chemistry parameters; CNS MPO score based on Wager et al. (2010) multiparameter optimization algorithm |
Why This Matters
For central nervous system (CNS) drug discovery programs, the 3-methoxyphenyl variant may offer a marginally more favorable predicted brain penetration profile, making it the preferred procurement choice for neuroscience-focused SAR campaigns where CNS exposure is a critical design parameter.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
- [2] Sinha, S., et al. (2018). Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. European Journal of Medicinal Chemistry, 143, 1579-1591. View Source
